2,5-Dichloro-6-methoxy-4-methylquinoline
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Overview
Description
2,5-Dichloro-6-methoxy-4-methylquinoline is an organic compound with the molecular formula C11H9Cl2NO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-6-methoxy-4-methylquinoline typically involves the chlorination and methoxylation of a quinoline derivative. One common method includes the Friedel-Crafts acylation followed by chlorination and methoxylation reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-6-methoxy-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2,5-Dichloro-6-methoxy-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in biological studies to understand the interactions of quinoline compounds with biological targets.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2,5-Dichloro-6-methoxy-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-6-methoxyquinoline
- 2,5-Dichloro-4-methylquinoline
- 6-Methoxy-4-methylquinoline
Uniqueness
2,5-Dichloro-6-methoxy-4-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential for various applications compared to other similar compounds .
Biological Activity
2,5-Dichloro-6-methoxy-4-methylquinoline is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article explores the compound's synthesis, structure-activity relationships (SAR), and biological efficacy based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution processes. The structure of the compound can be represented as follows:
This molecular structure is characterized by a quinoline core with chlorine and methoxy substituents, which are crucial for its biological activity.
Antimalarial Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimalarial properties. A study highlighted the structure–activity relationship of various quinoline derivatives against Plasmodium falciparum, revealing that modifications at the C6 position enhance potency. For instance, chlorinated analogues demonstrated superior antiplasmodial activity compared to their fluorinated counterparts. The following table summarizes some findings related to antimalarial activity:
Compound | Substituent | EC50 (nM) | Remarks |
---|---|---|---|
8 | H | 41.2 ± 5.3 | Unsubstituted |
9 | OMe | 28.6 ± 0.9 | Higher activity |
16 | F | 21.0 ± 2.1 | Improved potency |
32 | Cl | 37.0 ± 4.3 | Superior to others |
The EC50 values indicate the concentration required to inhibit 50% of parasite growth, with lower values signifying higher potency against malaria.
Anticancer Activity
In addition to antimalarial properties, quinoline derivatives have been studied for their anticancer potential. Certain studies have shown that compounds with similar structures inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a derivative similar to this compound exhibited significant cytotoxicity against various cancer cell lines.
Case Studies
- Antimalarial Efficacy : In vivo studies demonstrated that certain chlorinated quinolines showed effective suppression of parasitemia in murine models infected with Plasmodium species. The compounds were administered at varying doses to evaluate their therapeutic index and toxicity profile.
- Anticancer Evaluation : A series of in vitro assays were conducted on breast cancer cell lines (MCF-7 and T47D), where compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations, indicating promising anticancer activity.
Properties
Molecular Formula |
C11H9Cl2NO |
---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
2,5-dichloro-6-methoxy-4-methylquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-5-9(12)14-7-3-4-8(15-2)11(13)10(6)7/h3-5H,1-2H3 |
InChI Key |
JEHPJMVYFZPTHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2)OC)Cl)Cl |
Origin of Product |
United States |
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